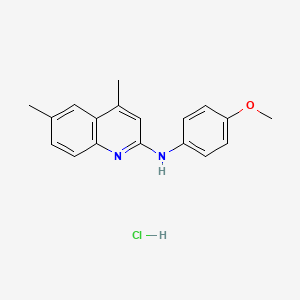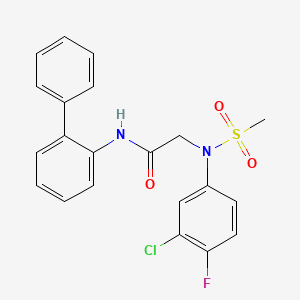
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, this compound has been shown to protect against oxidative stress and neuroinflammation, which are associated with various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various research applications.
Orientations Futures
There are several future directions for the research on N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. Its synthesis method has been optimized to yield high purity and high yields of the compound. This compound has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, further studies are needed to fully understand its potential and optimize its use in various research applications.
Méthodes De Synthèse
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with 2-acetyl-4,6-dimethylquinoline. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In biochemistry, this compound has been used to study the interaction of proteins with DNA. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4,6-dimethylquinolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-12-4-9-17-16(10-12)13(2)11-18(20-17)19-14-5-7-15(21-3)8-6-14;/h4-11H,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFABKRYYHOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5157614.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
